molecular formula C11H17ClO3 B8384665 Ethyl 2-chloro-3-cyclohexyl-3-oxopropanoate

Ethyl 2-chloro-3-cyclohexyl-3-oxopropanoate

Cat. No.: B8384665
M. Wt: 232.70 g/mol
InChI Key: DOXXZUPUKLFIQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-chloro-3-cyclohexyl-3-oxopropanoate is a useful research compound. Its molecular formula is C11H17ClO3 and its molecular weight is 232.70 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H17ClO3

Molecular Weight

232.70 g/mol

IUPAC Name

ethyl 2-chloro-3-cyclohexyl-3-oxopropanoate

InChI

InChI=1S/C11H17ClO3/c1-2-15-11(14)9(12)10(13)8-6-4-3-5-7-8/h8-9H,2-7H2,1H3

InChI Key

DOXXZUPUKLFIQA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C1CCCCC1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl 3-cyclohexyl-3-oxopropanoate (1.0 g, 5.0 mmol) in diethyl ether (15 mL) was added sulfuryl chloride (750 mg, 5.5 mmol) at 0° C., and the mixture was stirred at room temperature for 1 hr. Saturated aqueous sodium bicarbonate solution (150 mL) and ethyl acetate (150 mL) were added to the reaction solution, and the mixture was stirred for 30 min. The organic layer was washed with saturated brine (10 mL) and dried over anhydrous magnesium sulfate, and the insoluble material was filtered off. The filtrate was concentrated under reduced pressure to give the title compound (870 mg, 60%) as a colorless oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two
Yield
60%

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